molecular formula C11H10OS B1598737 3-(4-Methoxyphenyl)thiophene CAS No. 82437-75-0

3-(4-Methoxyphenyl)thiophene

Cat. No.: B1598737
CAS No.: 82437-75-0
M. Wt: 190.26 g/mol
InChI Key: FZPDKGYVMWIODI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 4-methoxyphenyl group.

Mechanism of Action

Target of Action

3-(4-Methoxyphenyl)thiophene is a compound that has been used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which include this compound, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of carbon–carbon bonds via the SM coupling . This process is crucial in the synthesis of various organic compounds, including those with potential biological activity .

Pharmacokinetics

The compound’s role in the sm coupling suggests that its bioavailability may be influenced by the reaction conditions, such as the presence of palladium and the type of organoboron reagent used .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling . This process can lead to the synthesis of a variety of organic compounds, potentially including those with biological activity .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling . Factors such as the presence of palladium, the type of organoboron reagent used, and the reaction temperature and pressure can all affect the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)thiophene typically involves the coupling of thiophene with a 4-methoxyphenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Typically involves the reduction of the thiophene ring or the methoxy group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the phenyl group.

Common Reagents and Conditions:

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield this compound-2-carboxylic acid, while substitution reactions can introduce halogen atoms into the thiophene ring .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-(4-Methoxyphenyl)thiophene is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential bioactivity compared to unsubstituted thiophene .

Properties

IUPAC Name

3-(4-methoxyphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPDKGYVMWIODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399660
Record name 3-(4-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82437-75-0
Record name 3-(4-Methoxyphenyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82437-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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